molecular formula C4H6Cl2O B032796 4-Chlorobutyryl chloride CAS No. 4635-59-0

4-Chlorobutyryl chloride

Cat. No. B032796
CAS RN: 4635-59-0
M. Wt: 140.99 g/mol
InChI Key: CDIIZULDSLKBKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chlorobutyryl chloride involves the reaction of tetrahydrofuran, methanol, and thionyl chloride under specific conditions. The optimal reaction conditions have been determined to involve a mole ratio of tetrahydrofuran to methanol to thionyl chloride of 1:1.1:1.6, with thionyl chloride being dropped off at 12 °C, the reaction temperature set at 120 °C, and the reaction time fixed at 5 hours (Jing, 2005).

Molecular Structure Analysis

The molecular structure of derivatives of 4-chlorobutyryl chloride has been characterized through various techniques, including 1H NMR and X-ray crystallography. For example, the synthesis and characterization of 4-chlorobutyl ester of 5-(8-carboxyl-1-naphthyl)-10,15,20-triphenyl-porphyrin and its zinc complex revealed that zinc is coordinated by four pyrrole nitrogens, with the 4-chlorobutyl ester group lying above the porphyrin plane (Liu, Ou, Ma, & Hu, 2017).

Chemical Reactions and Properties

4-Chlorobutyryl chloride undergoes various chemical reactions, including esterification and pyrolysis. For instance, its conversion to the corresponding 4-chlorobutyl esters through a novel procedure without isolating the intermediate acid chlorides demonstrates its reactivity and applicability in organic synthesis (Pal & Pal, 2011).

Physical Properties Analysis

The physical properties of 4-chlorobutyryl chloride and its derivatives, such as melting points, boiling points, and solubility, are critical for its handling and application in various organic synthesis processes. However, specific studies focusing on the comprehensive physical properties analysis of 4-chlorobutyryl chloride were not identified in this search, suggesting an area for further research.

Chemical Properties Analysis

The chemical properties of 4-chlorobutyryl chloride, including its reactivity with different nucleophiles, stability under various conditions, and potential to form complex molecules, are of significant interest. The synthesis of carpronium chloride from γ-butyrolactone by ring-opening and chlorination to give 4-chlorobutyryl chloride, followed by esterification and quaternization, highlights its versatility in organic synthesis (Dong-yuan, 2009).

Scientific Research Applications

Synthesis of Carpronium Chloride and Its Analogue

4-Chlorobutyryl chloride serves as a critical intermediate in the synthesis of carpronium chloride, a compound synthesized from γ-butyrolactone through ring-opening and chlorination processes. This pathway demonstrates the compound's role in esterification and quaternisation reactions, leading to significant yields of both carpronium chloride and its ethyl ester analogue, highlighting its versatility in pharmaceutical chemistry (Y. Dong-yuan, 2009).

Organic Synthesis Intermediates

4-Chlorobutyryl chloride is used to synthesize 4-chlorobutyl methyl ether, an important intermediate for medicinal substances and organic synthesis. The optimal conditions for this reaction were established, showcasing its application in enhancing the efficiency of organic syntheses (G. Jing, 2005).

Complex Compound Formation

The compound facilitates the synthesis of complex molecules, such as the 4-chlorobutyl ester of 5-(8-carboxyl-1-naphthyl)-10,15,20-triphenyl-porphyrin and its zinc complex. These entities are characterized by sophisticated techniques like 1H NMR and X-ray crystallography, illustrating its utility in advanced material science and coordination chemistry (Huan Liu et al., 2017).

Conversion of Acids to Esters

A novel method for converting carboxylic acids to their corresponding 4-chlorobutyl esters without isolating intermediate acid chlorides showcases the compound's efficiency in synthesizing esters directly from acids, thus simplifying the synthetic route in organic chemistry (S. Pal & S. Pal, 2011).

Chlorination Mechanism Studies

The mechanism of selective chlorination of ethers with sulfuryl chloride in the dark was elucidated using alkyl 4-chlorobutyl ethers, providing insights into the chemical processes that govern chlorination reactions. This research offers valuable knowledge for the development of more efficient and selective chlorination methodologies (L. D. Buyck & H. Pooter, 2010).

Safety And Hazards

4-Chlorobutyryl chloride is classified as combustible liquid, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and fatal if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, do not breathe vapors or spray mist, do not ingest, do not smoke, use only in well-ventilated areas, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

4-chlorobutanoyl chloride
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InChI

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
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InChI Key

CDIIZULDSLKBKV-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)Cl)CCl
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Molecular Formula

C4H6Cl2O
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DSSTOX Substance ID

DTXSID6052114
Record name 4-Chlorobutyryl chloride
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Molecular Weight

140.99 g/mol
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Physical Description

Light gold liquid; [MSDSonline]
Record name 4-Chlorobutyryl chloride
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Boiling Point

173.5 °C
Record name 4-CHLOROBUTYRYL CHLORIDE
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Solubility

Soluble in ethanol
Record name 4-CHLOROBUTYRYL CHLORIDE
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Density

1.258
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Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/
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Product Name

4-Chlorobutyryl chloride

CAS RN

4635-59-0
Record name 4-Chlorobutyryl chloride
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Record name Butanoyl chloride, 4-chloro-
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Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
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Synthesis routes and methods II

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
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